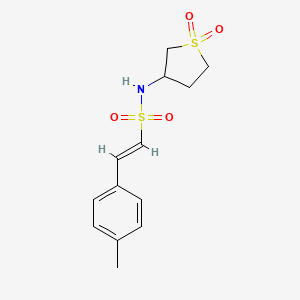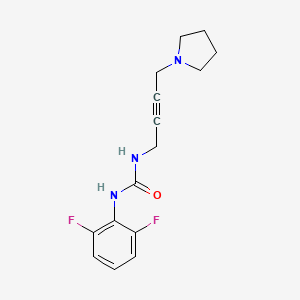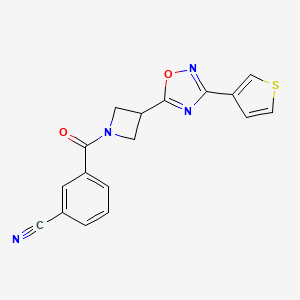![molecular formula C12H20F3N3O2 B2401158 1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea CAS No. 1796111-98-2](/img/structure/B2401158.png)
1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to a piperidine ring, which is further connected to a diethylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea typically involves the following steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of 1-(2,2,2-trifluoroacetyl)piperidine.
Urea Formation: The next step involves the reaction of the piperidine intermediate with diethylamine and phosgene to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound can be utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. The piperidine ring provides structural rigidity, which is crucial for the compound’s biological activity.
類似化合物との比較
Similar Compounds
1-(2,2,2-Trifluoroacetyl)piperidine: Shares the trifluoroacetyl group but lacks the diethylurea moiety.
Diethylurea: Contains the urea group but lacks the piperidine and trifluoroacetyl groups.
Uniqueness
1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea is unique due to the combination of the trifluoroacetyl group, piperidine ring, and diethylurea moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
特性
IUPAC Name |
1,1-diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3N3O2/c1-3-17(4-2)11(20)16-9-5-7-18(8-6-9)10(19)12(13,14)15/h9H,3-8H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOUHRBGDFAEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CCN(CC1)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid](/img/structure/B2401087.png)
![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2401088.png)


![1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2401091.png)




![1-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine](/img/structure/B2401098.png)
